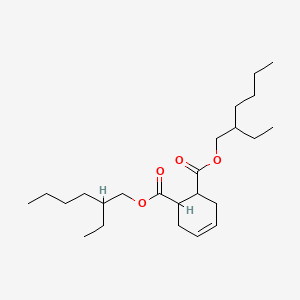

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a compound prepared through the reaction of Diels-Alder and esterification, serves as a primary example of a plasticizer for PVC plastic, showcasing superior performance compared to traditional options like DOP (Mei, 2011). This exploration covers various aspects of this compound, including synthesis, molecular structure analysis, chemical reactions, and properties, both physical and chemical, excluding its application in drug use and focusing solely on its scientific significance.

Synthesis Analysis

The synthesis of this compound involves a process that begins with the Diels-Alder reaction, followed by esterification. Optimal conditions for esterification have been identified, using Brønsted acid ionic liquids as catalysts, to achieve high efficiency in the synthesis process (Mei, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various characterization techniques, including X-ray diffraction, which provides insight into the spatial arrangement of atoms within the molecule and their electronic environment, contributing to the understanding of its physical and chemical properties (Zhang et al., 2011).

Chemical Reactions and Properties

The reactivity of this compound with various agents and under different conditions highlights its chemical versatility. For instance, its behavior in the presence of catalysts and reactants sheds light on potential pathways for modification and application in various industrial processes (Nakayama et al., 1998).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in industrial processes. These properties are influenced by the molecular structure and can be tailored through chemical synthesis to meet specific needs (Jiang et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with various chemical groups, stability under different environmental conditions, and potential for functionalization, is essential for the effective application of this compound in various domains. These properties are determined by the compound's molecular structure and the electronic characteristics of its constituent atoms (Yoshitake et al., 1976).

Applications De Recherche Scientifique

Plasticizer in PVC Plastics

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is prepared by the reaction of Diels-Alder and esterification and can be used as the primary plasticizer for PVC plastics. It exhibits superior performance compared to DOP (di-octyl phthalate), a commonly used plasticizer. The optimal conditions for its production involve Brönsted acid ionic liquids as catalysts, specific catalyst amounts, reaction times, molar ratios, and toluene percentages (Mei, 2011).

Food Contact Material Safety

The safety of bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH) for use in food contact materials has been assessed. It is intended to be used as a plasticizer in PVC films in contact with aqueous, acidic, and low-alcohol foods. Migration studies and toxicological evaluations concluded that DEHCH does not raise a concern for genotoxicity, although uncertainties regarding its potential accumulation in humans remain. No adverse effects were observed up to the highest tested dose in toxicity studies, and the substance is considered safe for specified uses in PVC for food contact under certain conditions (Silano et al., 2020).

Synthesis of Synthetic Lubricants

Bis(2-ethylhexyl) ester of sebacic acid, related to bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, is used as a synthetic lubricant in industries like aerospace, automobile, and manufacturing. The ester was synthesized from sebacic acid under specific conditions without external catalysts, offering potential economic and environmental benefits due to lower alcohol excess and shorter reaction time (Narayan & Madras, 2017).

Catalytic and Molecular Studies

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate-related compounds have been used in the synthesis of various chemical compounds and in the study of molecular structures and activities. For instance, it has been used in the synthesis of cyclic tetranuclear cuboid type copper(II) complexes, which show potential for catalytic activity in cyclohexane oxidation (Hazra et al., 2014).

Safety and Hazards

When handling “Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate”, it is recommended to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVBLKNHJWTATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334342 |

Source

|

| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2915-49-3 |

Source

|

| Record name | 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)